molecular formula C8H7F3N2 B8147010 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1245914-66-2

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8147010
CAS No.: 1245914-66-2
M. Wt: 188.15 g/mol
InChI Key: MJHZJUUCLIDNLM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired compound . Another approach is the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine often employs large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, modulate receptor activities, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)7-3-5-1-2-12-6(5)4-13-7/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZJUUCLIDNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CN=C(C=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197185
Record name 2,3-Dihydro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245914-66-2
Record name 2,3-Dihydro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245914-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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